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molecular formula C11H12ClNO2S B8343555 5-Chloromethyl-3-(4-methylthiophenyl)-2-oxazolidinone

5-Chloromethyl-3-(4-methylthiophenyl)-2-oxazolidinone

Cat. No. B8343555
M. Wt: 257.74 g/mol
InChI Key: PTTHRXWEBHTKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04340606

Procedure details

To a hot (130° C.) solution of 105 g (0.64 mole) of 4-methylthiophenyl isocyanate and 93 g (1 mole) of epichlorohydrin in 600 ml of xylene was added 200 ml of tri-n-butylphosphine oxide-lithium bromide complex. (The complex was prepared by heating a mixture of 45 g of tri-n-butylphosphine oxide, 12.7 g of lithium bromide and 550 ml of xylene to reflux until a clear solution was obtained by removing water.) An exothermic reaction took place. After all of the catalyst had been added, the mixture was heated under reflux for 1 hour and cooled. The solution was decanted into a flask and concentrated to one-half the volume. An equal volume of petroleum ether was added to the residue. The solid that formed was collected by filtration and recrystallized from acetonitrile to give 102 g (62% yield) of the title compound; m.p. 106.5°-107.5° C.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
550 mL
Type
solvent
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]=[C:10]=[O:11])=[CH:5][CH:4]=1.[CH2:12]([CH:14]1O[CH2:15]1)[Cl:13].C(P(=[O:30])(CCCC)CCCC)CCC.[Br-].[Li+]>C1(C)C(C)=CC=CC=1>[Cl:13][CH2:12][CH:14]1[O:11][C:10](=[O:30])[N:9]([C:6]2[CH:7]=[CH:8][C:3]([S:2][CH3:1])=[CH:4][CH:5]=2)[CH2:15]1 |f:3.4|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)N=C=O
Name
Quantity
93 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
600 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
C(CCC)P(CCCC)(CCCC)=O
Name
Quantity
12.7 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
550 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(The complex was prepared
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until a clear solution
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
by removing water
CUSTOM
Type
CUSTOM
Details
) An exothermic reaction
ADDITION
Type
ADDITION
Details
After all of the catalyst had been added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solution was decanted into a flask
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to one-half the volume
ADDITION
Type
ADDITION
Details
An equal volume of petroleum ether was added to the residue
CUSTOM
Type
CUSTOM
Details
The solid that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
ClCC1CN(C(O1)=O)C1=CC=C(C=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 102 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 192%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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